molecular formula C9H8N2O4S B12874312 2-Acetylbenzo[d]oxazole-6-sulfonamide

2-Acetylbenzo[d]oxazole-6-sulfonamide

Cat. No.: B12874312
M. Wt: 240.24 g/mol
InChI Key: VCKSZWBOLKCPRW-UHFFFAOYSA-N
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Description

2-Acetylbenzo[d]oxazole-6-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an acetyl group at the 2-position and a sulfonamide group at the 6-position of the benzoxazole ring, making it a unique and valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylbenzo[d]oxazole-6-sulfonamide typically involves the cyclization of N-propargylamides. One efficient method uses (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily under these conditions, leading to the formation of the desired oxazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. The use of metal-free cyclization and efficient catalytic systems can be advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Acetylbenzo[d]oxazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: The sulfonamide group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

2-Acetylbenzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylbenzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the antibacterial activity of the compound .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler structure without the acetyl and sulfonamide groups.

    2-Acetylbenzoxazole: Lacks the sulfonamide group.

    6-Sulfonamidobenzoxazole: Lacks the acetyl group.

Uniqueness

2-Acetylbenzo[d]oxazole-6-sulfonamide is unique due to the presence of both the acetyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications compared to its simpler analogs .

Properties

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C9H8N2O4S/c1-5(12)9-11-7-3-2-6(16(10,13)14)4-8(7)15-9/h2-4H,1H3,(H2,10,13,14)

InChI Key

VCKSZWBOLKCPRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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